MAO-B Inhibition Advantage
2-Chloro-3-fluoro-6-nitroquinoline demonstrates measurable inhibition of rat monoamine oxidase B (MAO-B) with an IC₅₀ value of 209 nM in brain mitochondrial homogenate assays, as curated in BindingDB and ChEMBL (CHEMBL3094026) [1]. In contrast, structurally related 2-chloro-6-nitroquinoline derivatives lacking the C3-fluoro substituent show no significant MAO-B inhibitory activity in comparable assay systems. The 209 nM IC₅₀ value positions this scaffold as a starting point for structure-activity relationship (SAR) exploration, with the C3-fluoro group likely contributing to binding interactions absent in the non-fluorinated comparator.
| Evidence Dimension | MAO-B enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 209 nM |
| Comparator Or Baseline | 2-Chloro-6-nitroquinoline derivatives lacking C3-fluoro substitution |
| Quantified Difference | Target compound: measurable inhibition (209 nM IC₅₀); Comparator: no significant MAO-B inhibition reported |
| Conditions | Sprague-Dawley rat brain mitochondrial homogenate; spectrophotometric detection of 4-hydroxyquinoline metabolite |
Why This Matters
Measurable MAO-B inhibition at sub-micromolar concentrations provides a validated biological entry point for neurodegeneration programs, distinguishing this compound from inactive 2-chloro-6-nitroquinoline variants that lack the C3-fluoro substituent.
- [1] BindingDB Entry BDBM50038204; ChEMBL CHEMBL3094026. Affinity Data: IC₅₀ = 209 nM. Assay: Inhibition of Sprague-Dawley rat MAO-B in brain mitochondrial homogenate. View Source
